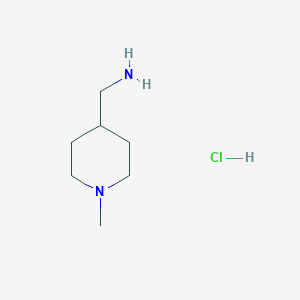

(1-Methylpiperidin-4-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Methylpiperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H16N2·HCl. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-4-yl)methanamine hydrochloride typically involves the reaction of 4-piperidone with methylamine, followed by reduction and subsequent hydrochloride salt formation. One common method involves the reduction of 1-methylisonipecotamide with lithium aluminum hydride in tetrahydrofuran (THF) at 0°C to 66°C for 25 hours. The resulting product is then treated with aqueous sodium hydroxide and distilled water, followed by filtration and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

(1-Methylpiperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives .

Aplicaciones Científicas De Investigación

(1-Methylpiperidin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs targeting neurological disorders.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of (1-Methylpiperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- (1-Methylpiperidin-4-yl)methanamine dihydrochloride

- (1-Methyl-4-piperidinyl)methanamine

- (2-Chloropyridin-4-yl)methanamine hydrochloride

Uniqueness

(1-Methylpiperidin-4-yl)methanamine hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Actividad Biológica

(1-Methylpiperidin-4-yl)methanamine hydrochloride, also known as MPMA, is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and as a modulator of various signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.

- Chemical Formula : C7H17ClN2

- Molecular Weight : 162.68 g/mol

- CAS Number : 1185296-75-6

The biological activity of MPMA is primarily linked to its interaction with protein kinases, which are crucial regulators of cellular processes. Protein kinases are involved in signaling pathways that govern cell growth, proliferation, apoptosis, and metabolism. The modulation of these pathways can have significant therapeutic implications, particularly in cancer and inflammatory diseases.

Key Pathways Involved:

- mTOR Pathway : MPMA has been identified as a potential inhibitor of the mTOR (mechanistic target of rapamycin) pathway, which is essential for cell growth and metabolism. Inhibition of mTOR has shown promise in treating various cancers, including renal and breast cancers .

- PKC Pathway : The compound also interacts with protein kinase C (PKC), which plays a role in tumor promotion and other biological processes. Targeting PKC can be beneficial for treating gastrointestinal disorders and cancers .

Antitumor Effects

Research has demonstrated that MPMA exhibits significant antitumor activity. In vitro studies have shown that it can reduce the viability of aggressive cancer cell lines. For example, in studies involving the MDA-MB-231 breast cancer cell line, MPMA reduced cell viability by over 50% at a concentration of 10 μM after three days of treatment .

In Vivo Studies

In vivo models have further validated the antitumor effects of MPMA. In xenograft models where MDA-MB-231 cells were implanted in mice, administration of MPMA led to a notable reduction in tumor size compared to control groups. The compound was well-tolerated at doses up to 20 mg/kg .

Study Overview

A systematic study on MPMA's structure-activity relationship revealed that modifications to its structure could enhance its binding affinity to target receptors. For instance, alterations to the aminomethyl group significantly increased its potency against specific cancer types .

Comparative Efficacy

A comparative analysis of MPMA with other known inhibitors showed that it possesses competitive binding characteristics with high selectivity towards its targets. This selectivity minimizes off-target effects typically associated with broader kinase inhibitors .

Data Table: Summary of Biological Activities

| Activity Type | Model/System | Concentration | Effect |

|---|---|---|---|

| Antitumor Activity | MDA-MB-231 Cell Line | 10 μM | 55% reduction in viability |

| In Vivo Tumor Growth | Xenograft Model (Mice) | 20 mg/kg | Significant tumor size reduction |

| PKC Modulation | Cellular Signaling Studies | N/A | Altered signaling pathways |

| mTOR Inhibition | Cancer Cell Lines | N/A | Induced apoptosis |

Propiedades

Número CAS |

1185296-75-6 |

|---|---|

Fórmula molecular |

C7H17ClN2 |

Peso molecular |

164.67 g/mol |

Nombre IUPAC |

(1-methylpiperidin-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H16N2.ClH/c1-9-4-2-7(6-8)3-5-9;/h7H,2-6,8H2,1H3;1H |

Clave InChI |

XEFFFJHYAWLMRI-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC(CC1)CN.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.